molecular formula C14H24ClNO5 B1473620 Chloromethyl 2-(1-(tert-butoxycarbonyl)-4-piperidyl)-ethyl carbonate CAS No. 626230-77-1

Chloromethyl 2-(1-(tert-butoxycarbonyl)-4-piperidyl)-ethyl carbonate

Cat. No. B1473620
Key on ui cas rn: 626230-77-1
M. Wt: 321.8 g/mol
InChI Key: UUAGVPDTFQKJSV-UHFFFAOYSA-N
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Patent
US07253193B2

Procedure details

Pyridine (3.22 ml) was added to an ice-cold solution of 2-(1-(tert-butoxycarbonyl)-4-piperidyl)-ethanol (7.6 g) in dichloromethane (33 ml) followed by chloromethyl chloroformate (3.23 ml) at such a rate that the temperature was kept below 10° C. After stirring overnight at room temperature the reaction mixture was washed twice with 0.5 M HCl followed by water and aqueous sodium bicarbonate. The organic phase was dried over magnesium sulfate, filtered and evaporated in vacuo to yield the title compound as a colourless oil.
Quantity
3.22 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
3.23 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[C:7]([O:11][C:12]([N:14]1[CH2:19][CH2:18][CH:17]([CH2:20][CH2:21][OH:22])[CH2:16][CH2:15]1)=[O:13])([CH3:10])([CH3:9])[CH3:8].Cl[C:24]([O:26][CH2:27][Cl:28])=[O:25]>ClCCl>[C:24](=[O:25])([O:22][CH2:21][CH2:20][CH:17]1[CH2:18][CH2:19][N:14]([C:12]([O:11][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:13])[CH2:15][CH2:16]1)[O:26][CH2:27][Cl:28]

Inputs

Step One
Name
Quantity
3.22 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
7.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CCO
Name
Quantity
33 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.23 mL
Type
reactant
Smiles
ClC(=O)OCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 10° C
WASH
Type
WASH
Details
was washed twice with 0.5 M HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(OCCl)(OCCC1CCN(CC1)C(=O)OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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